molecular formula C8H13NO B1274822 Cycloheptyl isocyanate CAS No. 4747-68-6

Cycloheptyl isocyanate

Cat. No.: B1274822
CAS No.: 4747-68-6
M. Wt: 139.19 g/mol
InChI Key: JCNLHDHXQVZQAM-UHFFFAOYSA-N
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Description

Cycloheptyl isocyanate is an organic compound with the molecular formula C8H13NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.

Preparation Methods

Cycloheptyl isocyanate can be synthesized through several methods. One common method involves the reaction of cycloheptylamine with phosgene. The process typically includes the following steps:

    Cycloheptylamine and Toluene Solvent: Cycloheptylamine is mixed with toluene solvent in a reaction kettle and heated to 80-95°C.

    Addition of Hydrochloric Acid: Liquid hydrochloric acid is added to the mixture over 2.5-3 hours, maintaining a pH of 3-7.

    Distillation and Dehydration: The mixture is heated, distilled, and dehydrated.

    Reaction with Triphosgene: The product salt and toluene solvent are transferred to an esterification kettle, and triphosgene is added at 95-115°C.

    Purging with Nitrogen: The reaction is carried out for 0.5 hours under heat preservation, followed by nitrogen purging for 0.5 to 2.5 hours.

    Reduced Pressure Rectification: The final step involves reduced pressure rectification to recover the toluene solvent and produce this compound.

Chemical Reactions Analysis

Cycloheptyl isocyanate undergoes various chemical reactions, including:

    Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols.

    Reaction with Amines: Produces ureas.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

    Polymerization: Can be used in the production of polyurethanes when reacted with polyols.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .

Scientific Research Applications

Cycloheptyl isocyanate has several applications in scientific research and industry:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and foams.

Comparison with Similar Compounds

Cycloheptyl isocyanate can be compared with other isocyanates such as cyclohexyl isocyanate and phenyl isocyanate:

    Cyclohexyl Isocyanate: Similar in structure but with a six-membered ring instead of a seven-membered ring. It has similar reactivity and applications.

    Phenyl Isocyanate: Contains an aromatic ring, making it more stable and less reactive compared to this compound.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and aromatic counterparts .

Biological Activity

Cycloheptyl isocyanate (C7H11NO) is an organic compound characterized by the presence of an isocyanate functional group attached to a cycloheptyl group. Its molecular weight is approximately 125.17 g/mol, and it appears as a yellowish liquid with an irritating odor. This compound is notable for its high reactivity and significant toxicity, particularly when inhaled, absorbed through the skin, or ingested. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields.

This compound can be synthesized through several methods, including the reaction of cycloheptylamine with phosgene or triphosgene under controlled conditions. The compound is known for its ability to react vigorously with alcohols, amines, and other nucleophiles, leading to polymerization or the formation of new chemical entities. Its reactivity makes it valuable in chemical synthesis and material science.

Toxicological Profile

The biological activity of this compound primarily revolves around its toxicological effects:

  • Acute Toxicity : Exposure to this compound can cause severe irritation and burns to the skin and eyes. Inhalation can lead to respiratory distress, including coughing, wheezing, and shortness of breath. The compound has been classified as an acute toxin with specific target organ effects on the respiratory system .
  • Chronic Effects : Long-term exposure may result in chronic respiratory conditions such as asthma and hypersensitivity pneumonitis. Isocyanates are known to cause sensitization, where individuals develop allergic reactions upon subsequent exposures to lower concentrations of the compound .

Biological Mechanisms

Research indicates that this compound and similar compounds exert their toxic effects through several biological mechanisms:

  • Reactive Oxygen Species (ROS) Generation : this compound exposure has been linked to increased ROS production, which can lead to oxidative stress and cellular damage .
  • Genotoxicity : Studies have shown that exposure to this compound can cause DNA damage in corneal tissues, indicating its potential genotoxic effects .
  • Neuronal Activation : The noxious effects of isocyanates are mediated by activation of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which plays a role in nociception (pain sensation) upon exposure to reactive chemicals .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Corneal Toxicity Study : A study exposed rabbit eyes to varying doses of this compound vapor. Results showed dose-dependent corneal lesions within 24 hours, including corneal edema and cytotoxicity markers. In vivo evaluations corroborated these findings with chronic effects observed over eight weeks post-exposure .
  • Material Science Applications : this compound has been employed in modifying graphene for polyimide composites. The modified graphene exhibited enhanced mechanical properties, such as increased tensile strength (99.35 MPa) and Young’s modulus (1.84 GPa), highlighting its utility in advanced material applications despite its toxicity concerns.

Comparative Analysis

To better understand this compound's biological activity, it can be compared with other cyclic isocyanates:

CompoundMolecular FormulaToxicity ProfileApplications
This compoundC7H11NOHigh toxicity; respiratory irritantMaterial science; chemical synthesis
Cyclohexyl IsocyanateC6H11NOSimilar toxicity; used in polyurethanesIndustrial applications
Phenyl IsocyanateC7H5NOHigh sensitization potentialChemical synthesis

Properties

IUPAC Name

isocyanatocycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNLHDHXQVZQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391746
Record name Cycloheptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-68-6
Record name Cycloheptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheptyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cycloheptyl isocyanate
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Cycloheptyl isocyanate
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Cycloheptyl isocyanate
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Cycloheptyl isocyanate
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Cycloheptyl isocyanate
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Cycloheptyl isocyanate

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